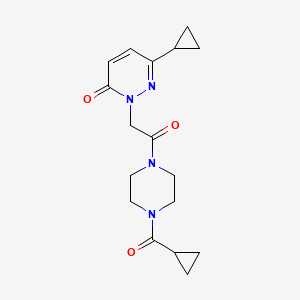

![molecular formula C9H7ClN2OS B2498354 3-Chloro-2-[(1,3-thiazol-5-yl)methoxy]pyridine CAS No. 2201327-99-1](/img/structure/B2498354.png)

3-Chloro-2-[(1,3-thiazol-5-yl)methoxy]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, the use of chloromethyl derivatives, and the application of acid catalysis. For instance, derivatives of pyridine, such as 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine, have been synthesized using selective chlorinating agents under mild conditions (Liang, 2007). Such methodologies could be applicable to the synthesis of "3-Chloro-2-[(1,3-thiazol-5-yl)methoxy]pyridine," suggesting a multi-step process involving chlorination, nitration, and subsequent cyclization steps.

Molecular Structure Analysis

Studies on compounds with similar structures have utilized X-ray diffraction and spectroscopic methods for structural characterization. For example, the molecular structure and spectroscopic data of related compounds have been determined by DFT (Density Functional Theory) calculations and confirmed by X-ray diffraction studies (Viji et al., 2020). Such techniques are crucial for elucidating the geometric configuration and electronic structure of "this compound".

Chemical Reactions and Properties

Reactions involving similar compounds often entail nucleophilic substitutions, cyclodehydration, and aromatization processes. The reactivity of such compounds towards different chemical reagents highlights their potential in synthesizing novel heterocyclic compounds with diverse biological activities. The transformations under acid catalysis, leading to unexpected products, indicate the complex reactivity patterns that can be anticipated for "this compound" (Nedolya et al., 2018).

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Synthesis

- The compound has been involved in the synthesis and crystal structure exploration of various pyridine derivatives, revealing insights into molecular conformations and interactions. The research highlights the synthesis of certain pyridine derivatives with methoxy and ethoxy groups, further processed into methylsulphinyl derivatives and copper(II) complexes, underscoring the structural diversity and potential applications of such compounds (Ma et al., 2018).

Ligand Synthesis and Metal Complexes

- The compound contributes to the synthesis of ligands, especially those combining azaheterocycles with thiazole subunits. This characteristic is essential for forming bidentate ligands used in creating novel ruthenium complexes, indicating its significant role in developing metal-organic frameworks or catalysts (Menzel et al., 2010).

Reaction Mechanisms and Transformation

- Studies focus on the compound's involvement in various chemical reactions, including its transformation under certain conditions. These transformations lead to the formation of different derivatives, providing valuable insights into reaction mechanisms and the potential for creating new chemical entities (Nedolya et al., 2018).

Corrosion Inhibition

- The compound is also researched for its role in synthesizing new derivatives that act as corrosion inhibitors for metals. This application is crucial in industrial settings, where preventing metal corrosion can lead to significant economic savings and safety improvements (Chaitra et al., 2016).

Safety and Hazards

Zukünftige Richtungen

Thiazole derivatives have been the focus of many research studies due to their diverse biological activities. Future research may focus on designing and developing different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Mode of Action

Thiazole derivatives have been shown to interact with various targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the derivative and its target.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . The exact pathways and downstream effects would depend on the specific targets of the compound.

Result of Action

Given the broad range of biological activities associated with thiazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.

Eigenschaften

IUPAC Name |

5-[(3-chloropyridin-2-yl)oxymethyl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS/c10-8-2-1-3-12-9(8)13-5-7-4-11-6-14-7/h1-4,6H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBBWBOOZOHIIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OCC2=CN=CS2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine hydrochloride](/img/no-structure.png)

![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(2-fluorophenyl)propan-1-one](/img/structure/B2498273.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2498278.png)

![6-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2498279.png)

![3-[(1-Cyanoethyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2498280.png)

![8-chloro-2-(1-methyl-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2498287.png)

![N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2498288.png)

![1-(4-chlorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2498292.png)

![4-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzonitrile](/img/structure/B2498293.png)